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These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on evaluating the biocompatibility of sebacic acid-based polymers

such as poly(glycerol sebacate) (PGS) and poly(sebacic anhydride) (PSA). The protocols are

based on the internationally recognized ISO 10993 standards.

Overview of Biocompatibility Assessment
The biological evaluation of any new polymer intended for medical use is critical to ensure its

safety and efficacy. This process follows a logical, tiered approach, beginning with in vitro

assays and progressing to more complex in vivo models. The overall goal is to assess the

interaction between the polymer and biological systems, looking for adverse reactions like

cytotoxicity, hemolysis, and inflammation.
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Caption: A general workflow for the biocompatibility assessment of medical biomaterials.

Application Note 1: In Vitro Cytotoxicity
In vitro cytotoxicity testing is a primary and fundamental screening tool to evaluate the potential

of a polymer to cause cell death or inhibit cell growth.[1] These tests are highly sensitive and

can detect the presence of leachable toxic substances from the material. The most common

method is the MTT assay, which measures the metabolic activity of cells as an indicator of their

viability.

Quantitative Data Summary: In Vitro Cytotoxicity
Polymer Type Cell Line Assay Result Reference

Poly(sebacic

anhydride) (PSA)
Chondrocytes -

Biocompatible <

2 mg/mL
[2]

Poly(sebacic

anhydride) (PSA)
Chondrocytes -

Cytotoxic at 20

mg/mL
[2]

Polycaprolactone

-Sebacic Acid

(PCL-SA) Gel

-
Cell Viability

Assay

> 90% cell

viability
[3][4]

Poly(ethylene

glycol)-Sebacic

Acid

Human Blood

Cells

Cytotoxicity

Assay

Showed no

toxicity

Ricinoleic acid-

based polyesters

with Sebacic

Acid

C2C12 myoblast

cells

Cytocompatibility

Assay

Good cell

attachment and

growth

Protocol 1: In Vitro Cytotoxicity - MTT Assay (Based on
ISO 10993-5)
This protocol outlines the extract dilution method for assessing the cytotoxicity of sebacic acid-

based polymers.

1. Materials and Reagents:
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Sebacic acid-based polymer (test material)

High-density polyethylene (HDPE) (negative control)

Organotin-stabilised PVC (positive control)

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

L929 mouse fibroblast cell line (or other appropriate cell line)

Phosphate Buffered Saline (PBS)

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

Sterile 96-well plates, centrifuge tubes, flasks

Incubator (37°C, 5% CO₂)

Microplate reader (570 nm)

2. Preparation of Polymer Extract:

Prepare the test material, positive control, and negative control with a surface area-to-

volume ratio of 3 cm²/mL in complete cell culture medium.

Incubate the materials in the medium at 37°C for 24 hours.

After incubation, centrifuge the tubes to pellet any debris. The supernatant is the 100%

extract.

Prepare serial dilutions of the extract (e.g., 50%, 25%, 12.5%) using fresh complete culture

medium.

3. Cell Seeding:

Culture L929 cells until they reach approximately 80% confluency.
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Trypsinize the cells and prepare a cell suspension of 1 x 10⁵ cells/mL in complete medium.

Seed 100 µL of the cell suspension into each well of a 96-well plate.

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

4. Exposure to Extract:

After 24 hours, carefully remove the medium from the wells.

Add 100 µL of the prepared extracts (100%, 50%, 25%, 12.5%), control media, positive

control extracts, and negative control extracts to the wells (n=3-6 replicates per condition).

Incubate the plate for another 24 hours.

5. MTT Assay:

Remove the extract-containing medium from the wells.

Add 50 µL of MTT solution (diluted to 1 mg/mL in serum-free medium) to each well.

Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple

formazan crystals.

Carefully remove the MTT solution.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Shake the plate gently for 10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

Calculate the percentage of cell viability for each extract concentration relative to the

negative control (100% viability).

According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., <70% viability)

is considered a cytotoxic effect.
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Application Note 2: Hemocompatibility
For any polymer that will have direct or indirect contact with blood, hemocompatibility testing is

mandatory. These tests evaluate the material's effect on blood components, including red blood

cells (hemolysis), platelets (thrombogenicity), and the coagulation cascade. Poly(glycerol

sebacate) (PGS), for instance, has demonstrated favorable blood-contacting properties.

Quantitative Data Summary: Hemocompatibility of PGS
Parameter Material Result

Comparison
Materials

Reference

Platelet

Attachment
PGS 28%

Glass (100%),

PLGA (100%),

ePTFE (61%)

IL-1β & TNF-α

Release
PGS

Significantly

Lower
ePTFE, PLGA

Tissue Factor

Expression
PGS Decreased

Glass, TCP,

PLGA, ePTFE

Protocol 2: In Vitro Hemolysis Assay (Direct Contact
Method, based on ISO 10993-4)
This protocol determines the degree of red blood cell (RBC) lysis caused by direct contact with

the polymer.

1. Materials and Reagents:

Sebacic acid-based polymer (test material)

Deionized (DI) water (positive control)

PBS (negative control)

Freshly collected human blood (anticoagulated with citrate or heparin)

Sterile centrifuge tubes
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2. Preparation of Washed Red Blood Cells:

Collect fresh human blood into a tube with anticoagulant.

Centrifuge the blood at 800g for 10 minutes.

Aspirate and discard the plasma and buffy coat (the thin white layer of leukocytes and

platelets).

Resuspend the RBC pellet in 4-5 volumes of sterile PBS.

Repeat the centrifugation and washing step three more times.

After the final wash, resuspend the RBC pellet in PBS to create a diluted blood solution (e.g.,

a 1:9 ratio of packed RBCs to PBS).

3. Exposure:

Place samples of the test material (with a defined surface area) into sterile centrifuge tubes.

Prepare control tubes: one with DI water (positive control) and one with PBS (negative

control).

Add 1 mL of the diluted blood solution to each test and control tube.

Incubate all tubes at 37°C for 3 hours with gentle agitation.

4. Measurement:

After incubation, centrifuge all tubes at 800g for 5 minutes to pellet the intact RBCs.

Carefully transfer the supernatant from each tube to a new cuvette or a 96-well plate.

Measure the absorbance of the supernatant at 540 nm using a spectrophotometer or

microplate reader. The absorbance is proportional to the concentration of free hemoglobin

released from lysed RBCs.

5. Calculation:
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Calculate the percent hemolysis using the following formula: % Hemolysis = [(Abs_test -

Abs_neg) / (Abs_pos - Abs_neg)] x 100

Where:

Abs_test = Absorbance of the test material supernatant

Abs_neg = Absorbance of the negative control (PBS) supernatant

Abs_pos = Absorbance of the positive control (DI water) supernatant

According to ISO 10993-4, materials are categorized based on their hemolytic index:

0-2%: Non-hemolytic

2-5%: Slightly hemolytic

5%: Hemolytic

Application Note 3: In Vivo Implantation and
Inflammatory Response
In vivo studies are performed to assess the local tissue response to a polymer after

implantation. Sebacic acid-based polymers like PGS are known to induce only a minimal

inflammatory response and form a thin fibrous capsule upon implantation, which is indicative of

good biocompatibility. The degradation products, sebacic acid and glycerol, are natural

metabolites, contributing to this favorable response. Sebacic acid itself may have anti-

inflammatory properties by selectively decreasing the expression of certain inflammatory

cytokines like IL-6.
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Caption: Sebacic acid may inhibit LPS-induced IL-6 expression via the IRF3/IFN-β/STAT axis.

Protocol 3: Subcutaneous Implantation Study (Based on
ISO 10993-6)
This protocol provides a framework for evaluating the local tissue effects of a sebacic acid-

based polymer following subcutaneous implantation in a rodent model.
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1. Materials and Animals:

Sebacic acid-based polymer, sterilized (e.g., by ethylene oxide or gamma irradiation).

USP Negative Control Plastic (or other suitable control material).

Sprague-Dawley rats or other appropriate species (8-12 weeks old).

General anesthetic (e.g., isoflurane).

Surgical tools, sutures, and wound clips.

Formalin (10% neutral buffered).

Histological processing reagents (paraffin, hematoxylin and eosin (H&E) stain).

2. Surgical Procedure:

Anesthetize the animal. Shave and aseptically prepare the dorsal region.

Make four small incisions (approximately 1 cm each) through the skin, two on each side of

the spine.

Using blunt dissection, create subcutaneous pockets for the implants.

Place one sample of the test polymer (e.g., 10 mm x 1 mm disc) into each of two pockets on

one side.

Place one sample of the control material into each of the two pockets on the contralateral

side.

Close the incisions with sutures or wound clips.

Administer post-operative analgesics as per approved animal care protocols.

3. Post-Operative Observation and Euthanasia:

Monitor the animals daily for general health and any adverse reactions at the implant sites

(e.g., excessive swelling, erythema, necrosis).
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Establish multiple time points for evaluation (e.g., 1 week, 4 weeks, 12 weeks) to assess

both acute and chronic responses.

At each designated time point, humanely euthanize a subset of the animals.

4. Histological Evaluation:

Carefully excise the implant and the surrounding tissue.

Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.

Process the fixed tissues, embed them in paraffin, and section them perpendicular to the

implant-tissue interface.

Stain the sections with Hematoxylin and Eosin (H&E).

A qualified pathologist should examine the slides microscopically.

5. Data Analysis and Interpretation:

Evaluate the tissue response semi-quantitatively for the presence and extent of:

Inflammatory cells (neutrophils, lymphocytes, plasma cells, macrophages, giant cells).

Fibrosis and fibrous capsule formation (measure capsule thickness).

Necrosis, neovascularization, and fatty infiltrate.

Compare the reaction to the test polymer against the reaction to the negative control

material. A biocompatible material should elicit a minimal inflammatory response that

resolves over time, characterized by a thin, well-defined fibrous capsule.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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